molecular formula C15H12O B8807722 4-Phenanthrenemethanol CAS No. 22863-79-2

4-Phenanthrenemethanol

Cat. No.: B8807722
CAS No.: 22863-79-2
M. Wt: 208.25 g/mol
InChI Key: UJSGLVQRVAPNIY-UHFFFAOYSA-N
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Description

4-Phenanthrenemethanol (CAS: 79384-83-1) is a polycyclic aromatic alcohol with the systematic name [(4aR,10aR)-1,3,4,9,10,10a-hexahydrophenanthren-4a(2H)-yl]methanol . Its structure consists of a partially hydrogenated phenanthrene backbone (hexahydrophenanthrene) substituted with a hydroxymethyl (-CH2OH) group. Its stereochemistry (trans configuration) and rigid polycyclic framework distinguish it from simpler aromatic alcohols .

Properties

CAS No.

22863-79-2

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

phenanthren-4-ylmethanol

InChI

InChI=1S/C15H12O/c16-10-13-6-3-5-12-9-8-11-4-1-2-7-14(11)15(12)13/h1-9,16H,10H2

InChI Key

UJSGLVQRVAPNIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural motifs with 4-Phenanthrenemethanol, such as aromatic rings and hydroxymethyl substituents, but differ in backbone complexity and substituent placement:

(4-Phenoxyphenyl)methanol (CAS: 2215-78-3)
  • Molecular Formula : C13H12O2
  • Structure: A monocyclic benzene ring with a phenoxy (-OPh) group at the para position and a hydroxymethyl group .
  • Key Differences: Lacks the polycyclic phenanthrene backbone, resulting in reduced steric hindrance and lower molecular weight (200.24 g/mol vs. ~200.28 g/mol for this compound).
(4′-Methylbiphenyl-4-yl)methanol (CAS: 79757-92-9)
  • Molecular Formula : C14H14O
  • Structure : Biphenyl system with a methyl group on one ring and a hydroxymethyl group on the other .
  • Key Differences: Linear biphenyl structure vs. angular phenanthrene system. The methyl substituent enhances hydrophobicity compared to this compound.
(4-Butylphenyl)methanol (CAS: 60834-63-1)
  • Molecular Formula : C11H16O
  • Structure : Para-substituted benzene with a butyl (-C4H9) chain and hydroxymethyl group .
  • Key Differences: Simple alkyl substitution contrasts with the fused-ring system of this compound, leading to lower boiling and melting points.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Backbone Complexity Key Substituents Notable Properties (Inferred)
This compound ~200.28 Polycyclic aromatic Hydroxymethyl High melting point, steric hindrance
(4-Phenoxyphenyl)methanol 200.24 Monocyclic Phenoxy, hydroxymethyl Moderate solubility in polar solvents
(4′-Methylbiphenyl-4-yl)methanol 198.26 Biphenyl Methyl, hydroxymethyl Enhanced thermal stability
(4-Butylphenyl)methanol 164.24 Monocyclic Butyl, hydroxymethyl High volatility due to alkyl chain

Key Observations :

  • Backbone Complexity: this compound’s polycyclic structure likely increases rigidity and thermal stability compared to monocyclic or biphenyl analogues .
  • Substituent Effects: Alkyl chains (e.g., butyl in CAS 60834-63-1) enhance hydrophobicity, while ether linkages (e.g., phenoxy in CAS 2215-78-3) may improve solubility in organic solvents .

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